N-(2,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,2-dihydropyridin-2-one core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an N-linked 2,4-dimethoxyphenylacetamide group. The 2,4-dimethoxyphenyl group enhances lipophilicity, while the oxadiazole ring may contribute to hydrogen-bonding or π-π stacking interactions, as inferred from analogous compounds .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-15-12-16(2)29(14-21(30)26-19-11-10-18(32-3)13-20(19)33-4)25(31)22(15)24-27-23(28-34-24)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYBSQAGKXHPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and oxadiazole rings, followed by their coupling through various reaction mechanisms. Common reagents used in these reactions include:
Amines and aldehydes: for the formation of the pyridine ring.
Hydrazides and carboxylic acids: for the synthesis of the oxadiazole ring.
Acylation agents:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and dihydropyridine rings are susceptible to oxidation under specific conditions. For example:
-
Oxadiazole ring oxidation : Reacts with strong oxidizing agents (e.g., KMnO₄) to form carboxylic acid derivatives.
-
Dihydropyridine ring dehydrogenation : Converts to pyridine derivatives via oxidation with agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Example Reaction Pathway :
Conditions: Aqueous acidic medium, 60–80°C.
Reduction Reactions
The acetamide group and oxadiazole ring undergo reduction:
-
Amide reduction : LiAlH₄ reduces the acetamide to a primary amine.
-
Oxadiazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole to form hydrazine intermediates.
Example Reaction Pathway :
Conditions: Anhydrous THF, reflux.
Substitution Reactions
Electrophilic substitution occurs at the dimethoxyphenyl and methyl groups :
-
Aromatic substitution : Nitration or sulfonation at the 2,4-dimethoxyphenyl ring under HNO₃/H₂SO₄ .
-
Methyl group halogenation : Bromination (Br₂/FeBr₃) replaces methyl groups with bromine .
Example Reaction Pathway :
Conditions: Concentrated H₂SO₄, 0–5°C.
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis : Yields carboxylic acid and aniline derivatives.
-
Basic hydrolysis : Produces carboxylate salts and free amines.
Example Reaction Pathway :
Conditions: 6M HCl, reflux.
Reaction Conditions and Products
Mechanistic Insights
-
Oxadiazole stability : The 1,2,4-oxadiazole ring resists mild acidic/basic conditions but degrades under strong oxidants or reductants.
-
Dihydropyridine redox activity : The dihydropyridine ring’s conjugated system facilitates electron transfer, making it prone to dehydrogenation.
-
Acetamide reactivity : The electron-withdrawing nature of the acetamide group enhances hydrolysis rates compared to simpler amides.
Analytical Characterization
Key techniques for monitoring reactions include:
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the presence of the oxadiazole ring has been associated with enhanced cytotoxicity against various cancer cell lines. Research suggests that N-(2,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
2. Antioxidant Activity
The antioxidant potential of this compound can be attributed to the presence of methoxy groups and the pyridine structure. These features may contribute to the scavenging of free radicals and protection against oxidative stress in cellular systems. Studies have shown that similar derivatives can significantly reduce oxidative damage in vitro .
3. Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Compounds containing dihydropyridine structures have been reported to enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuroinflammation .
Potential Therapeutic Applications
The diverse biological activities suggest several therapeutic applications for this compound:
| Therapeutic Area | Potential Application |
|---|---|
| Oncology | Anticancer agent |
| Neurology | Neuroprotective agent |
| General Medicine | Antioxidant supplement |
Case Studies
Several case studies have explored the efficacy of similar compounds:
Case Study 1: Anticancer Activity
A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on breast cancer cells. The results indicated that compounds with a similar dihydropyridine structure showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, a related compound demonstrated an ability to protect neurons from amyloid-beta toxicity. This suggests that this compound may have similar protective effects.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
- Electron-Donating vs. In contrast, the chloro-substituted analogue in introduces electron-withdrawing groups, which may enhance binding to electrophilic sites but reduce bioavailability due to higher crystallinity .
- Heterocyclic Core Influence: The 1,2-dihydropyridin-2-one and oxadiazole rings in the target compound are structurally distinct from oxazolidinones () or triazole-pyridazines (). Oxadiazoles are known for their role in kinase inhibitors, while oxazolidinones are common in antimicrobial agents .
- Anti-Inflammatory Potential: highlights acetamide derivatives with triazole and furan groups exhibiting anti-exudative activity comparable to diclofenac. The target compound’s oxadiazole and dihydropyridinone moieties may offer superior specificity for cyclooxygenase (COX) or phosphodiesterase (PDE) targets, though direct pharmacological data are lacking .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C27H28N4O5 and a molecular weight of 488.5 g/mol. Its structure features a complex arrangement of functional groups that may contribute to its biological activity.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds containing dihydropyridine and oxadiazole moieties have shown promise in anticancer assays. For instance, derivatives with these structures demonstrated significant cytotoxicity against various cancer cell lines .
- In vitro studies suggest that modifications to the structure can enhance potency against specific cancer types .
- Antibacterial and Antifungal Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can researchers validate purity and yield?
Methodological Answer: The synthesis involves multi-step reactions, including condensation of substituted pyridine and oxadiazole precursors, followed by acetamide coupling. Key steps:
- Reaction Monitoring : Use TLC (e.g., silica gel plates, UV visualization) to track intermediate formation, as described for analogous acetamide derivatives .
- Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (DMF/water mixtures) to isolate the final product.
- Yield Calculation : Compare theoretical vs. isolated mass, accounting for stoichiometric inefficiencies (e.g., 60–75% yields typical for multi-step heterocyclic syntheses) .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for diagnostic groups (e.g., dimethoxy protons at δ 3.7–3.9 ppm, pyridinone carbonyl at ~165 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetamide moiety).
- HPLC-PDA : Use a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity >95% .
Advanced Research Questions
Q. How can researchers resolve crystallographic ambiguities in this compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DCM/methanol). Use SHELXL for refinement, focusing on the oxadiazole-pyridinone torsion angle and hydrogen-bonding networks .
- Hydrogen Bond Analysis : Apply Etter’s graph set notation to classify intermolecular interactions (e.g., R₂²(8) motifs between acetamide NH and pyridinone carbonyl) .
Q. What experimental strategies can elucidate the reaction mechanism of substituent modifications (e.g., oxidation of the oxadiazole ring)?
Methodological Answer:
- Kinetic Studies : Vary reaction conditions (temperature, solvent polarity) and monitor intermediate formation via in situ FTIR (e.g., loss of oxadiazole C=N stretch at ~1600 cm⁻¹) .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis reactions to track oxygen incorporation into degradation products.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and activation barriers for oxadiazole ring-opening pathways .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological Answer:
- Analog Synthesis : Replace substituents systematically (e.g., 2,4-dimethoxyphenyl with halogenated aryl groups) .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinase inhibition via ADP-Glo™ assays) or microbial panels (MIC determination).
- Docking Simulations : Use AutoDock Vina to predict binding modes, focusing on oxadiazole π-π stacking and acetamide hydrogen bonding with active-site residues .
Q. What methodologies are suitable for investigating photostability and hydrolytic degradation pathways?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or acidic/basic conditions (0.1M HCl/NaOH, 40°C).
- Degradant Identification : LC-MS/MS to detect major products (e.g., pyridinone ring cleavage or oxadiazole hydrolysis to amidoxime) .
- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate degradation half-lives under varied pH/temperature conditions.
Q. How can researchers optimize continuous-flow synthesis to improve scalability?
Methodological Answer:
- Flow Reactor Design : Use microfluidic channels for exothermic steps (e.g., cyclization reactions) to enhance heat dissipation .
- DoE Optimization : Vary parameters (residence time, catalyst loading) via a central composite design to maximize throughput .
- In-line Analytics : Integrate PAT tools (e.g., Raman spectroscopy) for real-time monitoring of key intermediates.
Q. What computational approaches predict intermolecular interactions in co-crystals or formulations?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
